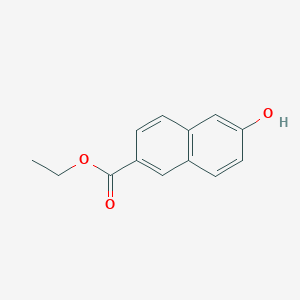

Ethyl 6-hydroxy-2-naphthoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJMCRWYIXLKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377809 | |

| Record name | Ethyl 6-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17295-12-4 | |

| Record name | Ethyl 6-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-hydroxy-2-naphthoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-hydroxy-2-naphthoate is an organic compound that belongs to the family of naphthalenecarboxylic acid esters. Its chemical structure, featuring a naphthalene core with both a hydroxyl and an ethyl ester functional group, makes it a valuable intermediate in various fields of chemical synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, with a focus on data relevant to researchers and professionals in drug development and materials science.

Chemical Structure

The chemical structure of this compound consists of a naphthalene bicyclic aromatic system. A hydroxyl (-OH) group is substituted at the 6-position, and an ethyl ester (-COOCH₂CH₃) group is at the 2-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many properties are derived from computational models.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₃ | PubChem[1] |

| Molecular Weight | 216.23 g/mol | PubChem[1] |

| IUPAC Name | ethyl 6-hydroxynaphthalene-2-carboxylate | PubChem[1] |

| CAS Number | 17295-12-4 | Sigma-Aldrich[2] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Boiling Point | 378.7 °C at 760 mmHg (Predicted) | ECHEMI[3] |

| Flash Point | 164.7 °C (Predicted) | ECHEMI[3] |

| XLogP3 | 3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Spectral Data

Detailed experimental spectral data for this compound is limited in the public domain. The following sections provide expected spectral characteristics based on the analysis of its functional groups and data from analogous compounds, such as mthis compound and 6-hydroxy-2-naphthoic acid.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the naphthalene ring, the ethyl group of the ester, and the hydroxyl proton. The aromatic region will display a complex pattern of multiplets due to the disubstituted naphthalene system. The ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The hydroxyl proton may appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit signals for the carbon atoms of the naphthalene ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons will be influenced by the electron-donating hydroxyl group and the electron-withdrawing ester group. Data for the analogous mthis compound is available for comparison.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3500-3200 cm⁻¹ would correspond to the O-H stretching of the hydroxyl group. A strong absorption around 1715-1735 cm⁻¹ is indicative of the C=O stretching of the ester. The spectrum will also feature bands corresponding to C-O stretching and aromatic C-H and C=C stretching.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (216.23). Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. Fragmentation of the naphthalene ring is also possible. The mass spectrum of the parent compound, 6-hydroxy-2-naphthoic acid, shows a strong molecular ion peak at m/z 188.[6]

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 6-hydroxy-2-naphthoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

Materials:

-

6-hydroxy-2-naphthoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-hydroxy-2-naphthoic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules. The presence of both a hydroxyl and an ester group allows for a variety of chemical transformations. The hydroxyl group can be alkylated, acylated, or used in coupling reactions, while the ester can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents.

This versatility makes this compound a valuable intermediate in the synthesis of:

-

Pharmaceuticals: The naphthalene scaffold is present in many biologically active compounds. The functional groups of this molecule provide handles for the construction of novel drug candidates. The parent compound, 6-hydroxy-2-naphthoic acid, is a known intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[7][8]

-

Materials Science: Naphthalene-based compounds are often used in the development of liquid crystals and specialty polymers due to their rigid and planar structure.[9]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound is a versatile chemical intermediate with significant potential in drug discovery and materials science. This guide has summarized its key chemical properties and structure. While there is a need for more comprehensive experimental data, the information provided herein serves as a valuable resource for researchers and scientists working with this compound. The outlined synthesis protocol offers a reliable method for its preparation, enabling further investigation into its applications.

References

- 1. This compound | C13H12O3 | CID 2769636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17295-12-4 [sigmaaldrich.com]

- 3. 1-Hydroxy-2-naphthoic acid(86-48-6) 1H NMR [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Mthis compound(17295-11-3) 13C NMR spectrum [chemicalbook.com]

- 6. 6-Hydroxy-2-naphthoic acid | C11H8O3 | CID 85557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 6-hydroxy-2-naphthoate

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-hydroxy-2-naphthoate, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the fundamental experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.45 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.45 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~7.15 | Doublet of Doublets | 1H | Ar-H |

| ~7.30 | Doublet | 1H | Ar-H |

| ~7.70 | Doublet | 1H | Ar-H |

| ~7.85 | Doublet | 1H | Ar-H |

| ~8.00 | Doublet | 1H | Ar-H |

| ~8.40 | Singlet | 1H | Ar-H |

| ~9.80 | Singlet | 1H | Ar-OH |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~14.5 | -O-CH₂-CH₃ |

| ~61.0 | -O-CH₂ -CH₃ |

| ~110.0 | Ar-C |

| ~120.0 | Ar-C |

| ~125.0 | Ar-C |

| ~126.0 | Ar-C |

| ~128.0 | Ar-C |

| ~130.0 | Ar-C |

| ~131.0 | Ar-C |

| ~136.0 | Ar-C |

| ~155.0 | Ar-C-OH |

| ~167.0 | C =O |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Broad, Medium | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ester) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 216.0786 | [M]⁺ (Molecular Ion) |

| 188 | [M - C₂H₄]⁺ |

| 171 | [M - OC₂H₅]⁺ |

| 143 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H and ¹³C NMR analysis, approximately 5-20 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] The solution is then transferred to a 5 mm NMR tube.[1]

-

Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A wider spectral width (around 220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are generally required.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of the solid this compound is ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

A portion of this powder is placed in a pellet-forming die.

-

The die is subjected to high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[4] This solution is then further diluted to the low µg/mL or ng/mL range.[4]

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI), is used.[5][6]

-

Data Acquisition: The prepared sample solution is introduced into the ion source.

-

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[5][7]

-

Electrospray Ionization (ESI): The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving charged molecular ions. The resulting ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. webassign.net [webassign.net]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. m.youtube.com [m.youtube.com]

Solubility profile of Ethyl 6-hydroxy-2-naphthoate in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 6-hydroxy-2-naphthoate in organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature, this document focuses on providing a qualitative solubility profile based on the properties of analogous compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid compound like this compound is presented, which can be readily adapted for laboratory use.

Qualitative Solubility Profile

6-Hydroxy-2-naphthoic acid is reported to be freely soluble in ethanol, soluble in ether, and slightly soluble in chloroform and benzene[1]. The esterification of a carboxylic acid to its corresponding ethyl ester, in this case, this compound, generally increases its lipophilicity and is expected to enhance its solubility in organic solvents[2]. Therefore, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents.

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Alcohols | Ethanol, Methanol | Soluble to Freely Soluble | The parent acid is freely soluble in ethanol. The ethyl ester is expected to retain or have enhanced solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The parent acid is soluble in ether. The ethyl ester's increased lipophilicity should maintain this solubility. |

| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | Soluble to Slightly Soluble | The parent acid is slightly soluble in chloroform. The ester is likely to have comparable or slightly better solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble to Slightly Soluble | The parent acid is slightly soluble in benzene. Toluene is often a good solvent for similar aromatic compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Likely Soluble | These polar aprotic solvents are generally good solvents for moderately polar organic compounds. |

| Esters | Ethyl acetate | Likely Soluble | "Like dissolves like" principle suggests good solubility in a fellow ester solvent. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble | These are strong, versatile solvents for a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the equilibrium solubility of a solid compound such as this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric or spectroscopic analysis.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer or temperature probe

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Pipettes and volumetric flasks

-

Evaporating dish or watch glass (for gravimetric analysis)

-

UV-Vis spectrophotometer (for spectroscopic analysis)

-

Oven or vacuum oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Method A: Gravimetric Analysis

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear filtrate into the evaporating dish and record the exact volume.

-

Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The mass of the residue corresponds to the mass of this compound dissolved in the known volume of the solvent.

-

-

Method B: Spectroscopic Analysis (UV-Vis)

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

-

-

-

Calculation of Solubility:

-

From Gravimetric Data:

-

Solubility (g/L) = (Mass of residue (g) / Volume of filtrate (L))

-

-

From Spectroscopic Data:

-

Solubility (mol/L) = Concentration of saturated solution (mol/L)

-

To express in g/L, multiply the molar solubility by the molecular weight of this compound (216.23 g/mol ).

-

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

This guide provides a foundational understanding of the likely solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to adapt the provided protocol to their specific laboratory conditions and analytical capabilities.

References

An In-depth Technical Guide to the Synthesis of Ethyl 6-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 6-hydroxy-2-naphthoate from 6-hydroxy-2-naphthoic acid. This document outlines the prevalent synthesis methodology, detailed experimental protocols, and relevant quantitative data to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and materials for liquid crystal displays. Its synthesis from the readily available 6-hydroxy-2-naphthoic acid is a critical step in these manufacturing processes. The most common and direct method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Synthesis Methodology: Fischer-Speier Esterification

The synthesis of this compound is achieved via the Fischer-Speier esterification of 6-hydroxy-2-naphthoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol reactant is typically used.[1][2][3][4] The reaction is generally performed under reflux conditions to ensure a sufficient reaction rate.[1]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the ethanol molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.[2][3]

Quantitative Data

While specific quantitative data for the ethyl ester synthesis is not extensively reported in the literature, data for the analogous synthesis of mthis compound provides a reasonable proxy. It is important to note that reaction conditions and yields may vary for the ethyl ester and should be optimized accordingly.

| Parameter | Value | Notes |

| Starting Material | 6-hydroxy-2-naphthoic acid | - |

| Reagent | Ethanol (absolute) | Used in large excess to serve as both reactant and solvent. |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Catalytic amount. |

| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | - |

| Reaction Time | 2 - 10 hours | Reaction progress should be monitored by TLC.[1] |

| Reported Yield (for Methyl Ester) | 33-37% | This is for the synthesis of mthis compound from 6-bromo-2-naphthol via carbonylation and esterification.[5] Fischer esterification of similar aromatic acids can achieve higher yields. |

| Typical Fischer Esterification Yields | 60-95% | Yields are highly dependent on reaction conditions and work-up procedures. |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via Fischer-Speier esterification.

Materials:

-

6-hydroxy-2-naphthoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for thin-layer chromatography (TLC)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-hydroxy-2-naphthoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents). Place a magnetic stir bar in the flask.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents) to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture periodically and spot them on a TLC plate, using an appropriate eluent system (e.g., ethyl acetate/hexane mixture). The reaction is complete when the starting carboxylic acid spot is no longer visible or has significantly diminished.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process for this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 6-hydroxy-2-naphthoic acid is a straightforward and well-established process primarily relying on the Fischer-Speier esterification. While specific quantitative data for this exact transformation is sparse, analogies to similar reactions and a thorough understanding of the reaction mechanism allow for the development of a robust and efficient synthetic protocol. The information provided in this guide serves as a valuable resource for researchers and professionals engaged in the synthesis of this and related compounds, facilitating further advancements in drug development and materials science.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. athabascau.ca [athabascau.ca]

- 5. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]

The Pivotal Role of Ethyl 6-hydroxy-2-naphthoate in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 6-hydroxy-2-naphthoate, a key organic compound, serves as a versatile intermediate in the synthesis of a wide array of complex molecules. Its unique structure, featuring a naphthalene core with both a hydroxyl and an ethyl ester functional group, provides multiple reactive sites for chemical modification. This allows for its application in the development of pharmaceuticals, photoactive materials, and other specialized chemicals. This technical guide explores the synthesis of this compound and its crucial role as a building block in the creation of high-value compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, offering a quick reference for researchers.

| Property | Value |

| CAS Number | 17295-12-4 |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol |

| Appearance | Solid |

| IUPAC Name | ethyl 6-hydroxynaphthalene-2-carboxylate |

Synthesis of this compound

The primary route to this compound involves the esterification of its parent carboxylic acid, 6-hydroxy-2-naphthoic acid.

Fischer Esterification

A well-established method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The equilibrium of the reaction is driven towards the product by using a large excess of the alcohol and/or by removing the water formed during the reaction.[1][2][3][4]

Experimental Protocol: Fischer Esterification of 6-hydroxy-2-naphthoic acid

-

To a solution of 6-hydroxy-2-naphthoic acid in anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Note: Specific reaction times and temperatures may vary and should be optimized for each scale.

The synthesis of the precursor, 6-hydroxy-2-naphthoic acid, can be achieved through various methods, including the carboxylation of 2-naphthol.[5] One patented method describes the preparation from 6-bromo-2-naphthol via carbonylation.[6] Another approach involves the demethylation of 6-methoxy-2-naphthoic acid.[7]

Applications as a Chemical Intermediate

The bifunctional nature of this compound makes it a valuable starting material for a range of chemical transformations. The hydroxyl group can undergo O-alkylation, acylation, or be used in condensation reactions, while the ester group can be hydrolyzed, reduced, or reacted with organometallic reagents.

Synthesis of Pharmaceutical Scaffolds

Derivatives of 6-hydroxy-2-naphthoic acid are important intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs).[4] The structural motif is found in several classes of drugs, highlighting the importance of its ethyl ester derivative as a modifiable precursor.

Nabumetone is a non-steroidal anti-inflammatory drug (NSAID).[8] Its active metabolite is 6-methoxy-2-naphthylacetic acid. The synthesis of this and related structures often involves the methylation of a 6-hydroxy-2-naphthyl precursor. This compound can be readily converted to Ethyl 6-methoxy-2-naphthoate, a direct precursor to the core structure of Nabumetone's active form.

Reaction Pathway: O-Alkylation (Williamson Ether Synthesis)

The hydroxyl group of this compound can be alkylated, for instance, through a Williamson ether synthesis.[9][10][11] This involves deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.

Selective Estrogen Receptor Modulators (SERMs) are a class of drugs that exhibit tissue-selective estrogenic or anti-estrogenic activity.[12][13][14][15] Raloxifene, a prominent SERM, features a 6-hydroxybenzothiophene core.[16] The synthesis of raloxifene analogues and other SERMs often utilizes precursors with a hydroxylated naphthalene or related heterocyclic system.[8][17] this compound serves as a potential starting material for the construction of such complex molecules, where the naphthalene core can be further elaborated and the hydroxyl and ester functionalities can be modified to introduce the necessary pharmacophoric elements.[18][19]

Synthesis of Photoactive Materials

This compound is also utilized in the synthesis of novel photochromic compounds. For example, it reacts with tetraarylbut-2-yne-1,4-diols in the presence of an acid catalyst to form vinylidene-naphthofurans. These compounds exhibit interesting photochromic properties, making them suitable for applications in optical devices and smart materials.

Experimental Protocol: Synthesis of Vinylidene-naphthofurans

A reported procedure involves the treatment of this compound with a diol under acid catalysis in chloroform at room temperature. This is followed by a reduction step, for example with LiAlH₄ in THF, to afford the vinylidene-naphthofuran product in good yields.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Product | Yield (%) |

| This compound | Diol | p-TSA | CHCl₃ | Room Temp. | 24 h | Vinylidene-naphthofuran intermediate | - |

| Vinylidene-naphthofuran intermediate | LiAlH₄ | - | THF | Room Temp. | 4 h | Final vinylidene-naphthofuran | 52-81 |

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis from readily available precursors and the presence of two distinct and reactive functional groups make it an ideal starting material for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of pharmaceutical scaffolds, including precursors for NSAIDs and SERMs, as well as in the development of advanced materials, underscores its significance in modern organic synthesis and drug discovery. The experimental protocols and reaction pathways outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this important chemical building block.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]

- 7. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 8. Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 12. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Selective estrogen receptor modulators: tissue selectivity and differential uterine effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity Screening of Novel Naphthoate Derivatives

The diverse chemical landscape of synthetic compounds offers a promising frontier for the discovery of novel therapeutic agents. Among these, naphthoate derivatives, which are esters or salts of naphthoic acid, have emerged as a significant class of molecules with a wide spectrum of biological activities. Their rigid, aromatic core provides a versatile scaffold for chemical modification, enabling the fine-tuning of their pharmacological profiles. This guide provides a comprehensive overview of the methodologies used to screen novel naphthoate and related naphthoquinone derivatives for anticancer, antimicrobial, and enzyme-inhibiting properties, complete with detailed experimental protocols and data interpretation frameworks.

Anticancer Activity Screening

The evaluation of novel compounds for anticancer activity is a cornerstone of drug discovery. The primary objective is to identify agents that selectively inhibit the growth of or kill cancer cells with minimal toxicity to normal cells. Naphthoate and the closely related naphthoquinone derivatives have shown considerable promise in this area, often by inducing apoptosis or inhibiting key signaling pathways.[1][2]

Data on Anticancer Activity

The cytotoxic effects of novel derivatives are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound Class | Derivative/Compound | Cell Line | IC50 Value (µM) | Reference |

| Naphthoquinone | 5-acetoxy-1,4-naphthoquinone (3) | IGROV-1 (Ovarian) | 7.54 | [3] |

| Naphthoquinone | 2-butanoyloxy-1,4-naphthoquinone (4) | IGROV-1 (Ovarian) | > 50 (46.7% viable cells at optimal conc.) | [3][4] |

| Naphthoquinone | Compound 9 | A549 (Lung) | 5.8 | [5] |

| Naphthoquinone | Compound 16 | A549 (Lung) | 20.6 | [5] |

| Naphthoquinothiazole | SZ6 | HCT116 (Colorectal) | 0.0463 | [6] |

| Naphthoquinothiazole | SZ6 | HepG2 (Liver) | 0.0664 | [6] |

| Naphthoquinothiazole | SZ6 | Hela (Cervical) | 0.0538 | [6] |

| Naphtho[1,2-d]imidazole | Representative Analogues | Various Cancer Cells | Not specified | [7] |

Experimental Protocols

A standardized workflow is crucial for the systematic evaluation of novel compounds. This typically begins with in vitro cytotoxicity assays, followed by more detailed mechanistic studies for the most promising candidates.

Caption: General workflow for screening novel anticancer compounds.

A. MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.[5][7]

-

Cell Seeding : Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[7]

-

Compound Treatment : Prepare serial dilutions of the naphthoate derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations (e.g., 0-200 µM).[5] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[3][5]

-

Incubation : Incubate the plates for a specified period, typically 24 to 72 hours.[3][5]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization : Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration. Determine the IC50 value using non-linear regression analysis.[7]

B. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

-

Cell Treatment : Seed cells in a 6-well plate and treat them with the test compounds at their predetermined IC50 concentrations for 24 hours.[7]

-

Cell Harvesting : Collect both adherent and floating cells by trypsinization and centrifugation. Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Cell Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[7]

-

Incubation : Incubate the cells in the dark for 15 minutes at room temperature.[7]

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[7]

Targeted Signaling Pathways

Many naphthoquinone derivatives exert their anticancer effects by modulating specific signaling pathways. The STAT3 pathway is a crucial target in cancer therapy, and its inhibition has been observed with some naphthoquinone analogs.[6][8]

Caption: Inhibition of the STAT3 signaling pathway.

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the urgent discovery of new antibacterial and antifungal agents.[9] Naphthoate derivatives represent a potential source of novel antimicrobial compounds.[9][10]

Data on Antimicrobial Activity

Antimicrobial efficacy is primarily measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Naphtho[7][8][11]triazol-thiadiazin | 4a, 4b, 4c, 4d | Bacteria (unspecified) | High activity noted | [9] |

| Naphtho[7][8][11]triazol-thiadiazin | 4d | Candida albicans | More potent than fluconazole | [10] |

| 1,4-Naphthoquinone | 5b, 5c, 5f, 5j, 5q, 5v, 5y | Staphylococcus aureus | 30-70 | [12] |

| Naphthoic Acid Complexes | Various | E. coli, S. aureus | Zone of Inhibition: 9-19 mm | [13] |

Experimental Protocols

A. Broth Microdilution Method for MIC Determination

This is a widely used method to determine the MIC of an antimicrobial agent in a liquid medium.[12][13]

-

Compound Preparation : Prepare a stock solution of the naphthoate derivative in a suitable solvent like DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[10][13] The final concentration range can be set from 7.8 to 1000 µg/mL.[10]

-

Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[10] Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

-

Inoculation : Add the diluted microbial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

-

Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria or at 25°C for 48 hours for fungi.[10][13]

-

MIC Determination : The MIC is the lowest concentration of the compound at which no visible turbidity or growth is observed.

B. Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[9][10]

-

Plate Preparation : Prepare agar plates (e.g., Mueller-Hinton Agar) and uniformly spread a standardized inoculum of the test microorganism over the surface.

-

Well Creation : Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.[10]

-

Compound Addition : Add a fixed volume of the test compound solution at a known concentration into each well.

-

Incubation : Incubate the plates under appropriate conditions.

-

Analysis : Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.

Enzyme Inhibition Screening

Many drugs function by inhibiting specific enzymes. Naphthoate derivatives can be screened against a panel of enzymes relevant to various diseases, such as kinases, proteases, or metabolic enzymes like cyclooxygenase (COX).[5][14]

Data on Enzyme Inhibition

Enzyme inhibitory activity is often reported as the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound Class | Derivative | Target Enzyme/Receptor | IC50 Value | Reference |

| Naphthoic Acid | UBP618 | NMDA Receptor Subtypes | ~ 2 µM | [11] |

| Naphthoquinone | B6 | T. brucei Glycerol Kinase | ~ 7.25 µM | [15] |

| Naphthoquinone | B6 | T. brucei GAPDH | Micromolar range | [15] |

| Naphthoquinone | Compound 21 | STAT3 Phosphorylation | Dose-dependent inhibition | [8] |

General Protocol for Enzyme Inhibition Assay

The specific protocol will vary depending on the enzyme, but the general principles are consistent.[14][16]

-

Assay Setup : In a microplate well, combine a buffer solution, the purified target enzyme, and the naphthoate derivative at various concentrations.

-

Pre-incubation : Incubate the enzyme-inhibitor mixture for a specific time to allow for binding to occur. This step is critical for time-dependent or irreversible inhibitors.[14]

-

Reaction Initiation : Initiate the enzymatic reaction by adding the enzyme's specific substrate.

-

Signal Detection : Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time. This can be done using various methods, such as spectrophotometry (color change), fluorometry (fluorescence change), or mass spectrometry.[17]

-

Data Analysis : Plot the enzyme activity (reaction rate) against the inhibitor concentration. Calculate the IC50 value from the resulting dose-response curve. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[16]

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds. By synthesizing and testing a series of related derivatives, researchers can identify the chemical moieties responsible for biological activity and guide the design of more potent and selective molecules.[11][18]

For example, studies on 2-naphthoic acid derivatives as NMDA receptor inhibitors revealed key structural modifications that enhance activity.[11]

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and anticancer activity of naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel naphthoquinothiazole derivatives as potent antitumor agents through inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and structure-activity relationship studies of naphthoquinones as STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]

- 10. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 11. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jetir.org [jetir.org]

- 14. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Naphthoquinone Derivatives Exert Their Antitrypanosomal Activity via a Multi-Target Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]

- 18. Structure-activity relationship studies on naphthoquinone analogs. The search for new herbicides based on natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 6-hydroxy-2-naphthoate: A Pivotal Precursor in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 6-hydroxy-2-naphthoate, a derivative of naphthoic acid, stands as a crucial building block in the synthesis of a diverse array of medicinally significant compounds. Its rigid bicyclic aromatic structure, coupled with reactive hydroxyl and ester functionalities, provides a versatile scaffold for the development of targeted therapeutics. This technical guide delves into the core aspects of this compound's application in medicinal chemistry, offering insights into its synthetic utility, a summary of the biological activities of its derivatives, detailed experimental protocols, and a visualization of the key signaling pathways influenced by these molecules.

Introduction to a Versatile Scaffold

Naphthoic acid and its derivatives have long captured the attention of medicinal chemists due to their presence in numerous biologically active natural products and synthetic drugs.[1][2] The naphthalene core offers a unique combination of lipophilicity and structural rigidity, which can be exploited to achieve high-affinity interactions with biological targets. This compound, in particular, serves as a key intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs), a class of drugs with profound implications in the treatment of hormone-dependent cancers and osteoporosis.[3]

Synthetic Utility and Key Reactions

The chemical versatility of this compound stems from its two primary reactive sites: the phenolic hydroxyl group and the ethyl ester. These functional groups allow for a variety of chemical transformations to introduce diverse pharmacophores and modulate the physicochemical properties of the resulting molecules.

1. O-Alkylation and O-Arylation: The hydroxyl group can be readily alkylated or arylated to introduce ether linkages. This is a common strategy in the synthesis of SERMs like Raloxifene, where a polyether side chain is crucial for its biological activity.

2. Ester Hydrolysis and Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-hydroxy-2-naphthoic acid, which can then be coupled with various amines to form amides. This opens up another avenue for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

3. Electrophilic Aromatic Substitution: The naphthalene ring itself can undergo electrophilic substitution reactions, although the positions of substitution are directed by the existing activating hydroxyl and deactivating ester groups.

The following table summarizes key reactions and typical yields for the derivatization of 6-hydroxy-2-naphthoic acid, the parent acid of the title compound.

| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| Demethylation of Methoxy Precursor | HBr, Acetic Acid, 95°C, >10h | 6-hydroxy-2-naphthoic acid | 80 | [4] |

| Carboxylation of Potassium Naphthoxide | Potassium salt of 2-naphthol, 170-230°C | 6-hydroxy-2-naphthoic acid | High | [3] |

| Amide Formation | Pivaloyl chloride, NEt3, rt, 12h | N-(6-methylpyridin-2-yl) pivalamide | 98 | [5] |

| Bromination | NBS, AIBN, CCl4, reflux, 6h | Brominated picoline derivative | 55 | [5] |

| Etherification | n-Octanol, NaH, THF, reflux, 1h | Octyl ether derivative | 87 | [5] |

Experimental Protocols

General Synthesis of 6-Hydroxy-2-Naphthoic Acid Derivatives

The synthesis of various derivatives often starts with the commercially available 6-hydroxy-2-naphthoic acid. The following is a general, representative protocol for the synthesis of an amide derivative.

Synthesis of 6-hydroxy-N-(6-methylpyridin-2-yl)naphthalene-2-carboxamide [5]

-

Step 1: Pivaloyl Protection of 2-amino-6-picoline: To a solution of 2-amino-6-picoline (1.0 eq) in a suitable solvent, add triethylamine (1.5 eq). Cool the mixture in an ice bath and add pivaloyl chloride (1.1 eq) dropwise. Allow the reaction to stir at room temperature for 12 hours. After completion, dilute with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography to yield the pivaloyl-protected amine.

-

Step 2: Amide Coupling: Dissolve 6-hydroxy-2-naphthoic acid (1.0 eq) and the protected picoline derivative from Step 1 (1.1 eq) in a suitable solvent like DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Step 3: Deprotection: Once the coupling reaction is complete, the pivaloyl protecting group can be removed under acidic or basic conditions to yield the final amide product.

-

Purification: The final compound is purified by column chromatography on silica gel.

Biological Activity of Derivatives

Derivatives of this compound are most notably explored as SERMs. These compounds exhibit tissue-selective estrogenic and anti-estrogenic effects. For instance, they can act as estrogen agonists in bone, promoting bone density, while acting as antagonists in breast and uterine tissues, inhibiting the growth of hormone-sensitive cancers.

The following table summarizes the biological activity of selected SERMs and related compounds, highlighting their affinity for the estrogen receptor (ER).

| Compound | Target | Activity | IC50 / RBA | Reference |

| 17β-Estradiol | ERα/ERβ | Agonist | IC50: 3.2 - 8.7 nM | [6] |

| meso-N,N'-diethyl-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethylenediamine | Estrogen Receptor | Agonist | RBA: 8.6 (17β-estradiol = 100) | [7] |

| Genistein | ERβ | Agonist | IC50: 395.0 nM | [6] |

| (Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)-phenyl)-2-phenylbut-1-en-1-yl)phenol | ERβ | Antagonist | IC50: 650.0 - 886.0 nM | [6] |

Signaling Pathways

The therapeutic effects of SERMs derived from this compound are primarily mediated through their interaction with estrogen receptors (ERα and ERβ). The binding of a SERM to the ER can trigger a cascade of intracellular events, leading to the modulation of gene expression.

Estrogen Receptor Signaling Pathway

The diagram below illustrates the classical genomic signaling pathway of estrogen receptors. Upon ligand binding, the receptor dimerizes, translocates to the nucleus, and binds to Estrogen Response Elements (EREs) on the DNA, thereby regulating the transcription of target genes. SERMs can either mimic (agonist) or block (antagonist) this process in a tissue-specific manner.

Caption: SERM-mediated estrogen receptor signaling pathway.

Experimental Workflow: From Precursor to Potential Drug Candidate

The journey from the starting material, this compound, to a potential drug candidate involves a series of well-defined steps. The following diagram outlines a typical experimental workflow.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]

- 4. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 5. divyarasayan.org [divyarasayan.org]

- 6. Estrogen-related receptor beta Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 7. Effect of N,N'-diethyl-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethylenediamines on the 7,12-dimethylbenz[a]anthracene-induced mammary carcinoma of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Frontiers: A Technical Guide to the Applications of Ethyl 6-hydroxy-2-naphthoate in Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the burgeoning applications of Ethyl 6-hydroxy-2-naphthoate and its derivatives in materials science. While this compound primarily serves as a key intermediate, its core structure, based on 6-hydroxy-2-naphthoic acid (HNA), is fundamental to the development of high-performance polymers, liquid crystals, and novel functional materials. This document provides an in-depth overview of the synthesis, properties, and cutting-edge applications of materials derived from this versatile chemical backbone, complete with experimental protocols and quantitative data.

From Ethyl Ester to Key Monomer: The Role of this compound

This compound is a derivative of 6-hydroxy-2-naphthoic acid (HNA), a pivotal monomer in the synthesis of advanced engineering plastics, liquid crystal materials, and organic pigments. The ethyl ester form is a crucial starting point for obtaining high-purity HNA through hydrolysis. The conversion of the more easily handled and purified ethyl ester to the carboxylic acid is a common strategy in laboratory and industrial synthesis.

Below is a generalized workflow illustrating the hydrolysis of this compound to 6-hydroxy-2-naphthoic acid, which is the primary monomer for polymerization.

High-Performance Liquid Crystal Polymers (LCPs)

The most significant application of 6-hydroxy-2-naphthoic acid is in the synthesis of thermotropic liquid crystal polymers (LCPs). These materials exhibit a highly ordered structure in the molten state, which can be locked in upon cooling, leading to exceptional mechanical properties and thermal stability.

A commercially important LCP is the copolymer of HNA with 4-hydroxybenzoic acid (HBA).[1] This random copolymer, often referred to by the trade name Vectra, is renowned for its high tensile strength, modulus, and excellent chemical resistance.[2]

Synthesis of HNA/HBA Copolymers

The synthesis of HNA/HBA copolymers is typically achieved through a melt polycondensation reaction. The process involves the acetylation of the hydroxyl groups of HNA and HBA, followed by a polycondensation reaction that eliminates acetic acid.

Quantitative Data: Mechanical and Thermal Properties

The properties of HNA/HBA copolymers can be tailored by adjusting the monomer ratio. The table below summarizes key properties for a common 73/27 HBA/HNA copolymer.

| Property | Value | Reference |

| Mechanical Properties | ||

| Tensile Strength | ~1.1 GPa | [1][3] |

| Tensile Modulus | ~63 GPa | [1][3] |

| Thermal Properties | ||

| Glass Transition Temperature (Tg) | 93 - 101.6 °C | [4][5] |

| Melting Temperature (Tm) | ~280 °C | [4] |

| Heat Capacity Change at Tg (for poly(HNA)) | 46.5 J/(K·mol) | [6] |

Experimental Protocol: Melt Polycondensation of HNA and HBA

This protocol is a generalized procedure for the synthesis of HNA/HBA copolyesters.

Materials:

-

6-hydroxy-2-naphthoic acid (HNA)

-

4-hydroxybenzoic acid (HBA)

-

Acetic anhydride (excess)

-

Catalyst (e.g., potassium acetate)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

-

Charging the Reactor: The flask is charged with HNA, HBA, and a slight excess of acetic anhydride.

-

Acetylation: The mixture is heated to reflux (around 140-150 °C) under a nitrogen atmosphere for 1-2 hours to ensure complete acetylation of the hydroxyl groups.

-

Polycondensation - Stage 1: The temperature is gradually increased to 250-280 °C to distill off the acetic acid byproduct.

-

Polycondensation - Stage 2: Once the distillation of acetic acid has slowed, a vacuum is slowly applied to the system to remove the remaining acetic acid and drive the polymerization to completion. The viscosity of the melt will increase significantly.

-

Recovery: The reaction is stopped when the desired melt viscosity is achieved. The polymer is then cooled under nitrogen and can be extruded or pelletized.

Novel Applications of the 6-hydroxy-2-naphthoic Acid Framework

Beyond the established use in LCPs, the unique structure of HNA is being explored for a variety of novel applications in materials science.

Metal-Organic Frameworks (MOFs)

The carboxylate and hydroxyl groups of HNA make it an excellent ligand for the construction of Metal-Organic Frameworks (MOFs). These materials have exceptionally high surface areas and tunable pore sizes, making them promising for applications in gas storage, catalysis, and sensing. The rigid naphthalene backbone of HNA can impart thermal and chemical stability to the resulting MOF structure.

Organic Electronics

The aromatic and electron-rich nature of the naphthalene ring system in HNA makes it a candidate for use in organic electronics. Derivatives of HNA could be incorporated into organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to modify the functional groups allows for the tuning of the electronic properties of the resulting materials.[7]

Biocatalysis and Pharmaceutical Intermediates

Recent research has shown that HNA can be a substrate for enzymatic reactions. For instance, recombinant E. coli expressing cytochrome P450 enzymes can catalyze the regioselective oxidation of HNA to 6,7-dihydroxynaphthoic acid.[2] This biocatalytic transformation opens up pathways to novel pharmaceutical intermediates and other fine chemicals.

Conclusion

This compound, while not typically used directly in end-product materials, is a valuable precursor to the highly versatile monomer, 6-hydroxy-2-naphthoic acid. The materials derived from HNA, particularly the HNA/HBA liquid crystal copolymers, exhibit exceptional performance characteristics that are critical for demanding applications in the aerospace, automotive, and electronics industries. Furthermore, emerging research into HNA-based metal-organic frameworks, organic electronics, and biocatalytic products indicates a bright future for this chemical building block in the development of next-generation advanced materials. Continued research into the synthesis and derivatization of HNA will undoubtedly unlock even more innovative applications.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 6-hydroxy-2-naphthoate via Fischer Esterification: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 6-hydroxy-2-naphthoate, a valuable intermediate in the synthesis of various biologically active molecules and materials. The synthesis is achieved through the Fischer esterification of 6-hydroxy-2-naphthoic acid with ethanol, utilizing a strong acid catalyst. This application note outlines the reaction principle, a step-by-step experimental procedure, and expected outcomes, including quantitative data and purification methods. A graphical representation of the experimental workflow is also provided for clarity.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols.[1][2] This acid-catalyzed nucleophilic acyl substitution is an equilibrium process.[3][4] To favor the formation of the ester, the reaction is typically carried out using an excess of the alcohol and/or by removing water as it is formed.[5][6] In this protocol, an excess of ethanol is used to drive the equilibrium towards the desired product, this compound.

Reaction Principle

The Fischer esterification of 6-hydroxy-2-naphthoic acid involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers and the elimination of a water molecule to yield the final ester product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound via Fischer esterification. Please note that the yield is an approximation based on typical Fischer esterification reactions of similar aromatic carboxylic acids and may vary depending on the specific reaction conditions and scale.[7]

| Parameter | Value |

| Reactants | |

| 6-hydroxy-2-naphthoic acid | 1.0 eq |

| Ethanol | 10-20 eq (solvent) |

| Sulfuric Acid (conc.) | 0.1-0.2 eq (catalyst) |

| Reaction Conditions | |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-8 hours |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₁₃H₁₂O₃[8] |

| Molar Mass | 216.23 g/mol [8] |

| Expected Yield | 85-95% |

| Purity | >95% (after recrystallization) |

Experimental Protocol

Materials:

-

6-hydroxy-2-naphthoic acid

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-hydroxy-2-naphthoic acid.

-

Add a significant excess of anhydrous ethanol (e.g., 10-20 equivalents) to the flask. The ethanol acts as both a reactant and the solvent.

-

Stir the mixture to dissolve the carboxylic acid.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the reaction mixture while stirring. An exothermic reaction may be observed.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution to neutralize the acidic catalyst. (Caution: CO₂ evolution may occur).

-

Water.

-

Brine.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Evaporation: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound, which should be a solid, can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a pure crystalline product.

-

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Experimental Workflow Diagram

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. This compound | C13H12O3 | CID 2769636 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 6-hydroxy-2-naphthoate in the Synthesis of Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Ethyl 6-hydroxy-2-naphthoate as a precursor in the synthesis of potential anticancer agents, with a focus on naphthoquinone derivatives. The document outlines synthetic methodologies, presents biological activity data, and details experimental protocols for the evaluation of these compounds.

Introduction

Naphthalene derivatives, particularly naphthoquinones, represent a significant class of compounds in medicinal chemistry, with many exhibiting potent anticancer properties.[1][2] this compound is a versatile starting material for the synthesis of various bioactive molecules due to its modifiable hydroxyl and ester functional groups.[3] This document details a proposed synthetic pathway for the conversion of this compound into a 1,4-naphthoquinone scaffold, a core structure in numerous anticancer agents.[4][5] The protocols provided are based on established chemical transformations and biological evaluation techniques.

Synthetic Pathway and Experimental Protocols

The transformation of this compound to a functionalized 1,4-naphthoquinone can be envisioned through a multi-step synthesis. The following protocol is a representative example based on established organic chemistry principles.

Protocol 1: Synthesis of Ethyl 6-hydroxy-[3][6]-naphthoquinone-2-carboxylate

This protocol outlines a plausible, albeit not explicitly documented, two-step process to convert this compound to a naphthoquinone derivative. The initial step involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by an oxidative dearomatization to the desired 1,4-naphthoquinone.

Step 1: Hydrolysis of this compound to 6-hydroxy-2-naphthoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Hydrolysis: Add sodium hydroxide (2 equivalents) to the solution and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 2M hydrochloric acid.

-

Isolation: The precipitated 6-hydroxy-2-naphthoic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Oxidation of 6-hydroxy-2-naphthoic acid to 6-hydroxy-1,4-naphthoquinone-2-carboxylic acid

Note: The direct oxidation of 6-hydroxy-2-naphthoic acid to the corresponding 1,4-naphthoquinone is a challenging transformation and may require optimization. The following is a general procedure based on the oxidation of naphthalene derivatives.

-

Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 6-hydroxy-2-naphthoic acid (1 equivalent) in glacial acetic acid.

-

Oxidizing Agent Preparation: In a separate beaker, prepare a solution of chromium trioxide (2.5 equivalents) in 80% aqueous acetic acid.

-

Oxidation: Cool the flask containing the naphthoic acid solution to 0°C in an ice-salt bath.

-

Addition: Add the chromium trioxide solution dropwise to the stirred reaction mixture over 2-3 hours, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Quenching and Isolation: Pour the reaction mixture into a large volume of cold water. The precipitated product is collected by filtration, washed thoroughly with water, and dried.

-

Purification: The crude product can be purified by crystallization from an appropriate solvent system (e.g., petroleum ether).[6]

Diagram of the proposed synthetic workflow:

Caption: Proposed synthesis of a naphthoquinone from this compound.

Biological Evaluation: Anticancer Activity

The synthesized naphthoquinone derivatives can be evaluated for their cytotoxic activity against various cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Protocol 2: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29, DU-145) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-